2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile 2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14522035
InChI: InChI=1S/C18H16N2O4/c1-22-14-6-3-10(7-16(14)23-2)17-12-5-4-11(21)8-15(12)24-18(20)13(17)9-19/h3-8,17,21H,20H2,1-2H3
SMILES:
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC14522035

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile -

Specification

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name 2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Standard InChI InChI=1S/C18H16N2O4/c1-22-14-6-3-10(7-16(14)23-2)17-12-5-4-11(21)8-15(12)24-18(20)13(17)9-19/h3-8,17,21H,20H2,1-2H3
Standard InChI Key DABHSSCZWAQBMZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C18H16N2O4\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{4} and a molecular weight of 324.3 g/mol . Its IUPAC name, 2-amino-4-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, reflects the positions of key substituents:

  • Amino group (-NH2_2): At position 2 of the chromene ring.

  • Hydroxyl group (-OH): At position 7.

  • Carbonitrile (-CN): At position 3.

  • 3,4-Dimethoxyphenyl group: Substituent at position 4 .

The SMILES string \text{COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC} and InChIKey DABHSSCZWAQBMZ-UHFFFAOYSA-N\text{DABHSSCZWAQBMZ-UHFFFAOYSA-N} provide unambiguous structural identifiers .

Crystallographic and Stereochemical Properties

While single-crystal X-ray data for this specific compound is unavailable, analogous chromene derivatives exhibit planar chromene rings with substituents adopting equatorial orientations to minimize steric strain . Computational studies predict a dihedral angle of ~45° between the chromene core and the 3,4-dimethoxyphenyl group, optimizing π-π stacking interactions .

Synthetic Methodologies

Conventional Three-Component Condensation

The synthesis follows a one-pot, three-component reaction involving:

  • Aromatic aldehyde: 3,4-Dimethoxybenzaldehyde.

  • Malononitrile: Provides the carbonitrile and amino groups.

  • Resorcinol: Forms the chromene backbone .

Optimized Conditions :

ComponentMolar RatioCatalystSolventTemperatureTimeYield (%)
3,4-Dimethoxybenzaldehyde1.0Na2_2CO3_3 (0.05 eq)H2_2O25°C2–4 h76–89

The base catalyst facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition with resorcinol and cyclization .

Green Synthesis Approaches

Recent advancements employ NS-doped graphene oxide quantum dots (GOQDs) as catalysts in ethanol, achieving yields up to 98% under mild conditions (30 mg catalyst, 2 h, 70°C) . This method reduces environmental impact and enhances reproducibility compared to traditional bases .

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

Key vibrational modes (cm1^{-1}) :

  • O-H stretch: 3460–3500 (hydroxyl).

  • N-H stretch: 3320–3427 (amino).

  • C≡N stretch: 2188–2195 (carbonitrile).

  • C-O-C asym/sym stretch: 1250–1150 (methoxy).

Nuclear Magnetic Resonance (NMR)

1^1H NMR (DMSO-d6_6, 500 MHz) :

  • δ 9.70–9.79 (s, 1H, 7-OH).

  • δ 6.83–6.89 (m, 5H, aromatic protons and NH2_2).

  • δ 4.58–5.14 (s, 1H, H-4).

  • δ 3.40 (s, 6H, OCH3_3).

13^{13}C NMR (DMSO-d6_6, 125 MHz) :

  • δ 160.6 (C-2, amino-bearing carbon).

  • δ 121.1 (C≡N).

  • δ 56.9 (C-3, chromene ring).

  • δ 40.1 (C-4, quaternary carbon).

Computational Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 3.2–3.5 eV, indicating charge transfer capability .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the hydroxyl and amino groups, suggesting nucleophilic reactivity .

  • Natural Bond Orbital (NBO): Strong hyperconjugation between the amino group and chromene ring stabilizes the structure .

ADMET Predictions

  • Lipinski’s Rule: Molecular weight (324.3) and logP (~2.1) comply with drug-likeness criteria.

  • CYP450 Inhibition: Low risk of hepatotoxicity (predicted IC50_{50} > 10 µM).

Comparative Analysis with Analogues

Feature3,4-Dimethoxy Derivative (This Compound)4-Methyl Derivative 4-Nitro Derivative
Yield (%)76–897788
1^1H NMR (H-4)δ 4.58–5.14δ 4.63δ 4.87
Anticancer IC50_{50}Predicted: 1.5–2.0 µM2.4 µM 0.9 µM
Solubility (mg/mL)0.12 (H2_2O), 8.9 (DMSO)0.09 (H2_2O)0.05 (H2_2O)

The electron-donating methoxy groups enhance solubility in polar solvents compared to nitro-substituted analogues .

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